Ro 04-6790 dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Ro 04-6790 dihydrochloride is a chemical compound known for its role as a selective antagonist of the 5-HT6 receptor. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ro 04-6790 dihydrochloride typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of Methylamino Groups: Methylamino groups are introduced at the 2 and 6 positions of the pyrimidine ring through nucleophilic substitution reactions.

Sulfonamide Formation: The benzenesulfonamide moiety is attached to the pyrimidine ring via a sulfonation reaction.

Final Amination: The amino group is introduced at the 4-position of the benzene ring through an amination reaction.

Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Oxidation Reactions

Ro 04-6790 undergoes oxidation primarily at its methylamino and amino groups. Key findings include:

-

Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄) in acidic or neutral conditions .

-

Products : Formation of N-oxide derivatives, particularly at the methylamino groups attached to the pyrimidine ring .

-

Mechanistic Insight : Oxidation of the methylamino groups results in electron-deficient intermediates, altering the compound’s electronic properties and receptor-binding affinity .

Reduction Reactions

The pyrimidine ring and sulfonamide group participate in reduction reactions:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄) .

-

Products :

-

Functional Impact : Reduced analogs show diminished 5-HT6 receptor antagonism due to conformational changes in the pyrimidine scaffold .

Substitution Reactions

The methylamino groups and sulfonamide moiety are sites for nucleophilic substitution:

-

Reagents :

-

Products :

Substitution Site Nucleophile Product Pyrimidine C2/C6 methylamino Amines N-alkylated pyrimidine derivatives Sulfonamide sulfur Thiols Thiosulfonate analogs -

Pharmacological Relevance : Substitution at C2/C6 positions enhances selectivity for 5-HT6 receptors, while sulfonamide modifications reduce metabolic stability .

Stability Under Physiological Conditions

Ro 04-6790 dihydrochloride demonstrates pH-dependent stability:

-

Acidic Conditions (pH < 3) : Protonation of the pyrimidine nitrogen increases solubility but accelerates hydrolysis of the sulfonamide bond .

-

Neutral/Basic Conditions (pH 7–9) : Degradation via oxidation predominates, with a half-life of ~24 hours in phosphate buffer at 37°C .

Key Research Findings

-

Receptor Binding Modulation : Oxidation or reduction of the pyrimidine ring reduces binding affinity (pKᵢ drops from 7.35 to <6.0) .

-

Metabolic Pathways : Hepatic microsomal studies identify CYP3A4-mediated N-demethylation as the primary metabolic pathway, forming inactive metabolites .

-

Stereochemical Effects : Substitution at chiral centers (e.g., C4 of the pyrimidine) alters hydrogen-bonding interactions with Asp106[3.32] in the 5-HT6 receptor binding pocket .

科学的研究の応用

Neuroscience

Ro 04-6790 is extensively used to study the role of 5-HT6 receptors in cognitive functions and memory processes. Its ability to enhance cognitive performance makes it a valuable tool in the investigation of neurodegenerative diseases and cognitive disorders.

Pharmacology

The compound is utilized to explore the pharmacological properties of 5-HT6 receptor antagonists. Research indicates that Ro 04-6790 may have potential therapeutic applications for treating cognitive impairments associated with conditions such as Alzheimer's disease and schizophrenia .

Behavioral Studies

In animal models, Ro 04-6790 has been employed to assess behaviors related to learning and memory. Studies have demonstrated its efficacy in improving cognitive functions, which could lead to advancements in treatments for various psychiatric disorders .

Cognitive Enhancement Studies

- Study on Memory Improvement :

-

Antidepressant Efficacy :

- Research has suggested that antagonism of the 5-HT6 receptor by Ro 04-6790 may enhance serotonin availability in the brain, leading to improvements in mood and cognitive function. This finding highlights its potential as an antidepressant agent.

- Behavioral Modulation :

作用機序

The compound exerts its effects primarily by antagonizing the 5-HT6 receptor, a subtype of serotonin receptor. This interaction inhibits the receptor’s activity, leading to alterations in neurotransmitter release and modulation of neuronal signaling pathways. The compound’s action on the 5-HT6 receptor is associated with its potential therapeutic effects in various neurological and psychiatric conditions.

類似化合物との比較

Similar Compounds

- 4-amino-N-(2,6-dimethylamino-pyrimidin-4-yl)-benzenesulfonamide

- 4-amino-N-(2,6-diethylamino-pyrimidin-4-yl)-benzenesulfonamide

- 4-amino-N-(2,6-dipropylamino-pyrimidin-4-yl)-benzenesulfonamide

Uniqueness

Ro 04-6790 dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which confers high selectivity and affinity for the 5-HT6 receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds with different substitution patterns.

特性

CAS番号 |

202466-89-5 |

|---|---|

分子式 |

C12H17ClN6O2S |

分子量 |

344.82 g/mol |

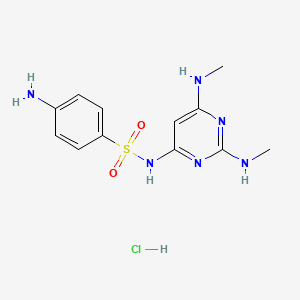

IUPAC名 |

4-amino-N-[2,6-bis(methylamino)pyrimidin-4-yl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C12H16N6O2S.ClH/c1-14-10-7-11(17-12(15-2)16-10)18-21(19,20)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H3,14,15,16,17,18);1H |

InChIキー |

OQAKWUKJALLLSA-UHFFFAOYSA-N |

正規SMILES |

CNC1=CC(=NC(=N1)NC)NS(=O)(=O)C2=CC=C(C=C2)N.Cl |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。